molecular formula C13H20N6O5 B179313 2-Amino-3'-O-(2-methoxyethyl)adenosine CAS No. 256224-02-9

2-Amino-3'-O-(2-methoxyethyl)adenosine

Cat. No.: B179313
CAS No.: 256224-02-9
M. Wt: 340.34 g/mol
InChI Key: CUAPZJHEUMOFCW-WOUKDFQISA-N
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Description

2-Amino-3’-O-(2-methoxyethyl)adenosine is a modified nucleoside with the molecular formula C13H20N6O5 and a molecular weight of 340.34 g/mol. This compound is a highly potent adenosine receptor agonist, which means it can bind to and activate adenosine receptors in the body. It is widely used in biomedical research due to its ability to influence various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3’-O-(2-methoxyethyl)adenosine typically involves the reaction of adenosine-2-amine with 2-methoxyethyl methanesulfonate in the presence of sodium hydride and lithium bromide in dimethyl sulfoxide and N,N-dimethylformamide at 50-52°C for 3 hours . This is followed by a reaction with potassium hydroxide in dimethyl sulfoxide for 18 hours . The overall yield of this synthesis is relatively low, around 5% .

Industrial Production Methods

Industrial production of 2-Amino-3’-O-(2-methoxyethyl)adenosine involves similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The compound is produced in cGMP (current Good Manufacturing Practice) facilities, which adhere to strict regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3’-O-(2-methoxyethyl)adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Amino-3’-O-(2-methoxyethyl)adenosine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

2-Amino-3’-O-(2-methoxyethyl)adenosine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: It is used to study the effects of adenosine receptor activation on various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of cancer, viral infections, and other diseases.

    Industry: It is used in the production of nucleic acid-based drugs and other biotechnological products.

Mechanism of Action

2-Amino-3’-O-(2-methoxyethyl)adenosine exerts its effects by binding to adenosine receptors on the surface of cells. This binding activates various intracellular signaling pathways, leading to changes in cellular function. For example, it can inhibit nucleotide biosynthesis and interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It can also inhibit viral RNA synthesis, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    2’-O-(2-Methoxyethyl)adenosine: This compound is similar in structure but lacks the amino group at the 2-position.

    2-Amino-2’-O-methyladenosine: This compound has a methyl group instead of a methoxyethyl group at the 2’-position.

Uniqueness

2-Amino-3’-O-(2-methoxyethyl)adenosine is unique due to its combination of an amino group at the 2-position and a methoxyethyl group at the 3’-position. This unique structure enhances its stability and affinity for adenosine receptors compared to other similar compounds.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAPZJHEUMOFCW-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595816
Record name 2-Amino-3'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256224-02-9
Record name 2-Amino-3'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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